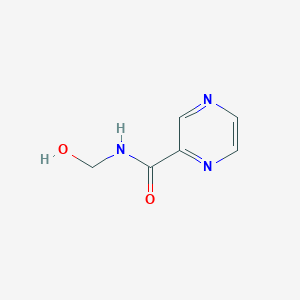

N-(hydroxymethyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(hydroxymethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-4-9-6(11)5-3-7-1-2-8-5/h1-3,10H,4H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPYEWZHBIMZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation

One approach involves catalytic hydrogenation of pyrazine-2-carboxamide. This process uses hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and water as a solvent. Reaction conditions include:

- Temperature : 40°C

- Pressure : 20 bar hydrogen

- Catalyst : 10% Pd/C (10% w/w loading)

The reaction proceeds under mild conditions, ensuring selective reduction without over-hydrogenation. The product can be isolated by removing the catalyst and solvent through filtration and evaporation.

Enzymatic Conversion

Post-hydrogenation, enzymatic conversion is employed to modify the intermediate into the desired compound. Hydrolases like Flavourzyme® or leucine amide peptidase (LAP) are used:

- Reaction time: ~20 hours

- pH: Adjusted to ~7.8

- Temperature: Room temperature

This enzymatic step ensures regioselective modification of the carboxamide group.

Hydroxymethyl Functionalization

The hydroxymethyl group can be introduced via nucleophilic substitution or direct hydroxylation using reagents such as formaldehyde or Selectfluor®. For example:

- Using Selectfluor® in ionic liquids like BF4-BMIM results in yields of approximately 50% for hydroxylated derivatives.

Reaction Monitoring and Purification

Analytical Techniques

Reaction progress is monitored using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). These techniques help ensure high purity and yield of the final product.

Purification

Purification steps include:

- Filtration to remove catalysts.

- Evaporation under reduced pressure.

- Crystallization using solvents like hydrochloric acid for precipitating intermediates or final products.

Optimization Parameters

Solvent Selection

Water is preferred for catalytic hydrogenation due to its compatibility with Pd/C catalysts and ease of product isolation.

Temperature Control

Maintaining temperatures between 30°C and 60°C prevents side reactions during hydrogenation or enzymatic conversion.

Catalyst Recycling

Pd/C catalysts can be reused multiple times without significant loss in activity, reducing costs and waste.

Data Table: Summary of Reaction Conditions

| Step | Method | Key Conditions | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C in water | 40°C, 20 bar H₂ | High |

| Enzymatic Conversion | Flavourzyme®/LAP | pH ~7.8, Room temperature | Moderate |

| Hydroxymethyl Functionalization | Selectfluor® in BF4-BMIM | Ionic liquid medium | ~50 |

Chemical Reactions Analysis

Types of Reactions

N-(hydroxymethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

Oxidation: Pyrazine-2-carboxylic acid

Reduction: N-(aminomethyl)pyrazine-2-carboxamide

Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.

Scientific Research Applications

N-(hydroxymethyl)pyrazine-2-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.

Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(hydroxymethyl)pyrazine-2-carboxamide involves its conversion to pyrazinoic acid within bacterial cells. Pyrazinoic acid interferes with the fatty acid synthase I (FAS I) enzyme, which is essential for the synthesis of fatty acids required for bacterial growth and replication. This disruption leads to the inhibition of bacterial growth and ultimately results in cell death .

Comparison with Similar Compounds

Comparison with Similar Pyrazine-2-carboxamide Derivatives

Table 1: Key Pyrazine-2-carboxamide Derivatives and Their Activities

Structure-Activity Relationships (SAR)

Antimycobacterial Activity

- Alkyl Chain Length: Derivatives with longer alkylamino chains (e.g., heptyl or hexyl) exhibit enhanced activity against Mycobacterium tuberculosis. For example, 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide achieved MIC = 0.78 µg/mL, attributed to increased lipophilicity facilitating membrane penetration .

- Halogenation : Chlorine substituents on the phenyl ring (e.g., 6-chloro-N-(4-chlorophenyl) derivatives) improve antimycobacterial efficacy, with log k values (lipophilicity) correlating with activity .

Antifungal and Antibacterial Activity

- Chlorinated Derivatives : Compounds like 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide showed moderate antifungal activity (MIC = 62.5 μmol/L against T. mentagrophytes), though less potent than fluconazole .

- Benzyl Halogenation : 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide demonstrated strong antibacterial activity against S. aureus (MIC = 7.81 µM), likely due to enhanced target binding via halogen interactions .

Enzyme Inhibition and Target Binding

Lipophilicity and Physicochemical Properties

Lipophilicity (log k) is critical for bioavailability:

- Chlorinated and tert-butyl-substituted derivatives (log k = 1.7563) exhibit higher antifungal activity but may face bioavailability challenges due to excessive hydrophobicity .

- Alkylamino derivatives balance lipophilicity and solubility, achieving optimal antimycobacterial activity without significant cytotoxicity (e.g., SI > 20 for 5-heptylamino analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.